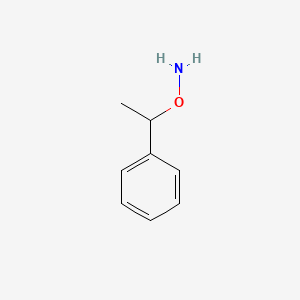

O-(1-phenylethyl)hydroxylamine

Beschreibung

BenchChem offers high-quality O-(1-phenylethyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(1-phenylethyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

O-(1-phenylethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10-9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJIREFIIGRAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58634-67-6 | |

| Record name | O-(1-phenylethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Profile: O-(1-Phenylethyl)hydroxylamine

Technical Guide for Structural Elucidation and Quality Control

Executive Summary

O-(1-Phenylethyl)hydroxylamine (CAS 22526-28-9) is a critical chiral auxiliary and intermediate in the synthesis of optically active amines and oximes. Unlike its N-substituted isomer, the O-substituted derivative possesses a distinct reactivity profile driven by the labile N-O bond and the steric environment of the benzylic center.

This guide provides a definitive reference for the spectroscopic characterization of O-(1-phenylethyl)hydroxylamine. It synthesizes experimental data (NMR, IR, MS) with mechanistic insights to support researchers in structural validation and impurity profiling.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | O-(1-Phenylethyl)hydroxylamine |

| Common Name | 1-Phenylethoxyamine |

| CAS Number | 22526-28-9 (Free base) / 869089-95-2 (HCl salt) |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Physical State | Colorless to pale yellow liquid (Free base) |

| Solubility | Soluble in MeOH, EtOH, CHCl₃, DMSO |

Synthesis & Sample Preparation

To ensure spectroscopic data correlates with high-purity material, the synthesis pathway must be understood. The "Phthalimide Route" is the industry standard for generating the O-isomer without N-alkylation contamination.

The Phthalimide Protocol (Mitsunobu Variation)

This method relies on the nucleophilic substitution of N-hydroxyphthalimide onto 1-phenylethanol, followed by hydrazinolysis to release the free amine.

Figure 1: Selective synthesis pathway preventing N-alkylation impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the chirality of the benzylic center, which renders the geminal protons of the amino group diastereotopic in certain solvents, though they often appear as a broad singlet.

¹H NMR Data (400 MHz, CDCl₃)

Reference: TMS (0.00 ppm) or CHCl₃ (7.26 ppm)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 1.45 - 1.50 | Doublet (J ≈ 6.5 Hz) | 3H | -CH₃ | Methyl group coupled to the benzylic methine. |

| 4.70 - 4.78 | Quartet (J ≈ 6.5 Hz) | 1H | -CH- | Benzylic methine. Significant deshielding due to the electronegative Oxygen atom and the anisotropic effect of the Phenyl ring. |

| 5.30 - 5.50 | Broad Singlet | 2H | -NH₂ | Amino protons. Chemical shift is highly concentration and pH dependent. In DMSO-d₆, this signal may sharpen and shift downfield. |

| 7.25 - 7.40 | Multiplet | 5H | Ar-H | Aromatic protons (Phenyl group). Typical splitting pattern for mono-substituted benzene. |

¹³C NMR Data (100 MHz, CDCl₃)

Reference: CDCl₃ (77.16 ppm)

| Shift (δ ppm) | Assignment | Mechanistic Explanation |

| 23.5 | -CH₃ | Methyl carbon. |

| 82.8 | -CH- | Benzylic carbon. The chemical shift >80 ppm confirms O-alkylation. (Compare to N-isomer where C-N shift is typically ~55-60 ppm). |

| 126.4 | Ar-C (ortho) | Aromatic ring carbons. |

| 127.6 | Ar-C (para) | Aromatic ring carbons. |

| 128.5 | Ar-C (meta) | Aromatic ring carbons. |

| 143.2 | Ar-C (ipso) | Quaternary aromatic carbon attached to the chiral center. |

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzylic cation formed after the loss of the hydroxylamine moiety.

Fragmentation Pathway (EI, 70 eV)

-

Molecular Ion [M]⁺: m/z 137 (Weak intensity due to labile N-O bond).

-

Base Peak: m/z 105.

-

Key Fragment: m/z 77, 79.

Figure 2: Primary fragmentation pathway showing the dominance of the benzylic cation.

Interpretation

-

m/z 137 → 105: The cleavage of the C-O bond is the primary event. The resulting [Ph-CH-CH₃]⁺ cation is resonance stabilized by the benzene ring, making m/z 105 the base peak (100% relative abundance).

-

m/z 105 → 77: Subsequent loss of ethylene (or rearrangement) leads to the phenyl cation [C₆H₅]⁺ at m/z 77.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the presence of the primary amine and the ether linkage.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3300 - 3350 | ν(N-H) | Weak to medium doublet characteristic of primary amines (-NH₂). |

| 3030 - 3060 | ν(C-H) ar | Aromatic C-H stretching. |

| 2850 - 2950 | ν(C-H) alk | Aliphatic C-H stretching (Methyl/Methine). |

| 1580, 1490 | ν(C=C) | Aromatic ring skeletal vibrations. |

| 1050 - 1080 | ν(C-O) | Strong band corresponding to the C-O ether linkage. |

Quality Control: Distinguishing Isomers

A common synthesis error yields the N-alkylated isomer (N-(1-phenylethyl)hydroxylamine). Use this comparison for QC:

-

¹H NMR Distinction:

-

Target (O-isomer): Benzylic -CH- appears at ~4.7 ppm .

-

Impurity (N-isomer): Benzylic -CH- appears upfield at ~3.8 - 4.0 ppm (Nitrogen is less electronegative than Oxygen).

-

-

¹³C NMR Distinction:

-

Target (O-isomer): Benzylic Carbon at ~83 ppm .

-

Impurity (N-isomer): Benzylic Carbon at ~60 ppm .

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 202942, O-(1-Phenylethyl)hydroxylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (2013).[1] Supplementary Information: L-Proline catalyzed oxidation of benzylic alcohols. (Contains analogous NMR data for 1-phenylethanol derivatives). Retrieved from [Link]

-

ChemSrc. (2025). CAS 22526-28-9 Physical Properties and Spectra. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Storage of O-(1-Phenylethyl)hydroxylamine

Introduction: The Chiral Amination Reagent

O-(1-Phenylethyl)hydroxylamine (CAS: 58634-67-6 for free base; 869089-95-2 for HCl salt) is a specialized O-substituted hydroxylamine derivative. In drug discovery, it serves as a critical electrophilic amination reagent and a chiral building block for synthesizing N-alkoxy compounds.

Unlike standard amines, the N-O bond in this molecule introduces unique instability vectors—specifically thermal sensitivity and susceptibility to oxidative degradation. This guide provides a rigorous, self-validating framework for handling this compound, ensuring both operator safety and the preservation of chiral integrity (ee%).

Chemical Profile

| Property | Specification |

| IUPAC Name | O-(1-Phenylethyl)hydroxylamine |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Colorless to pale yellow liquid (Free Base); White crystalline solid (HCl Salt) |

| Chirality | Contains one stereocenter.[1][2][3] Available as (R), (S), or racemate. |

| Boiling Point | Do not distill. Theoretical ~220°C, but decomposition occurs earlier. |

Hazard Identification & Risk Assessment

The primary risks associated with O-(1-phenylethyl)hydroxylamine stem from its acute toxicity and thermal instability .

GHS Classification & Toxicology[4]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[2][4] Harmful if swallowed, in contact with skin, or inhaled.[2][3][5][6][7] The lipophilic nature of the phenylethyl group facilitates skin absorption.

-

Skin/Eye Corrosion: Category 1B/2A. The free base is caustic and can cause severe burns.

Thermal & Chemical Instability

-

The N-O Bond Weakness: The N-O bond dissociation energy is significantly lower than C-C or C-H bonds. Heating this compound, especially in the presence of acids or metal catalysts (Fe, Cu), can trigger disproportionation.

-

Runaway Potential: While O-substituted derivatives are more stable than free hydroxylamine, they still possess a "decomposition onset temperature." Never heat the neat liquid above 60°C.

-

Incompatibility:

-

Strong Oxidizers: Reaction with peroxides or permanganates can be explosive.

-

Carbonyls: Reacts spontaneously with ketones/aldehydes to form oximes (this is often the desired reaction, but dangerous if uncontrolled).

-

Storage Protocol: The "Cold Chain" Mandate

Proper storage is the single most critical factor in maintaining the reagent's purity and safety. Hydroxylamines are prone to auto-oxidation, turning yellow/brown as they degrade into imines and ammonia oxides.

Storage Lifecycle Diagram

The following logic flow dictates the storage decision process upon receipt of the chemical.

Figure 1: Decision logic for storage based on the chemical form (Salt vs. Free Base).

Specific Conditions

-

Temperature:

-

Atmosphere: Argon or Nitrogen blanket is mandatory for the free base. Oxygen accelerates the formation of N-oxide impurities.

-

Container: Amber glass vials with Teflon-lined caps. The compound is photosensitive.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or seal the vial with Parafilm/electrical tape after use.

Operational Handling & Synthesis Protocols

This section details how to safely manipulate the compound in a laboratory setting.

Engineering Controls & PPE

-

Ventilation: All handling must occur inside a certified chemical fume hood.

-

Gloves: Double-gloving (Nitrile over Laminate) is recommended due to the compound's skin permeability.

-

Eye Protection: Chemical splash goggles. Face shield required if handling >10g of the free base liquid.

Handling Workflow: "The No-Dryness Rule"

The most dangerous moment in handling hydroxylamine derivatives is the concentration step.

Figure 2: Operational workflow emphasizing the critical safety stop at the concentration step.

Experimental Protocol: Safe Transfer & Use

Objective: Transfer 1.0 g of O-(1-phenylethyl)hydroxylamine (Free Base) for a reaction.

-

Equilibration: Remove the vial from the -20°C freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation from entering the cold liquid.

-

Inerting: Purge the source vial with a gentle stream of Argon for 30 seconds.

-

Transfer:

-

Use a clean, dry glass syringe with a stainless steel needle.

-

Avoid using plastic syringes for long-term contact, as the amine can leach plasticizers.

-

-

Quenching (Spill/Waste): If excess reagent remains, do not dispose of it directly. Quench by adding it slowly to a dilute solution of acetone. The amine will react to form the corresponding oxime, which is chemically stable and safer to dispose of.

Emergency Response & Waste Disposal

Fire Fighting (NOx Hazard)

In the event of a fire, this compound will decompose to release Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema.

-

Media: Water spray, dry chemical, or CO2.

-

Action: Firefighters must wear full SCBA. Evacuate downwind.

Accidental Release (Spills)

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection (P100 or organic vapor cartridge).

-

Neutralization:

-

Absorb the liquid with vermiculite or sand.

-

Do NOT use sawdust (combustible).

-

Treat the absorbed material with a dilute acid (e.g., 1M HCl) to convert the volatile free base into the non-volatile salt.

-

Disposal

-

Segregation: Never mix hydroxylamine waste with oxidizing agents (Nitric acid, Chromic acid) or heavy metal waste.

-

Labeling: Tag waste clearly as "Toxic," "Corrosive," and "Potential Sensitizer."

Scientific Mechanism: Why Safety Matters

Understanding the degradation pathway reinforces adherence to the protocol.

-

Racemization: In the presence of strong bases or excessive heat, the benzylic proton (on the phenylethyl group) can become acidic, leading to deprotonation and loss of chiral information (racemization).

-

Disproportionation:

This reaction is exothermic and gas-generating, leading to pressure buildup in sealed containers.

References

-

PubChem. (2025).[2][3][8][9] Compound Summary for CID 202942: O-(1-phenylethyl)hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cisneros, L. et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials. Retrieved from [Link]

-

Organic Syntheses. (2020).[10] Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine. Org. Synth. 2020, 97, 54-65.[10] Retrieved from [Link]

Sources

- 1. N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine 227000-59-1 [sigmaaldrich.com]

- 2. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. actylislab.com [actylislab.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. orgsyn.org [orgsyn.org]

O-(1-phenylethyl)hydroxylamine: A Cornerstone Chiral Reagent in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereoselective chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. This control is the bedrock upon which modern drug discovery, materials science, and agrochemical development are built. Among the vast arsenal of tools available to the synthetic chemist, chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity. This guide provides a deep dive into the discovery, history, and application of O-(1-phenylethyl)hydroxylamine, a reagent that has earned its place as an indispensable workhorse in the field of asymmetric synthesis.

The Genesis of a Privileged Reagent: Historical Context and Discovery

The story of O-(1-phenylethyl)hydroxylamine is rooted in the broader history of its parent amine, 1-phenylethylamine (α-PEA). Introduced by A. W. Ingersoll in 1937, α-PEA became one of the most frequently used compounds for the synthesis of enantiomerically pure products.[1][2] It is inexpensive, commercially available in both (R) and (S) forms, and highly effective for classical resolutions of racemic acids and other applications.[1][2]

The conceptual leap to its hydroxylamine derivative was a pivotal moment in the evolution of asymmetric synthesis. While the exact moment of "discovery" is part of a broader development in the use of chiral auxiliaries, the application of chiral O-alkylhydroxylamines for the asymmetric synthesis of carbonyl compounds was significantly advanced by the work of Dieter Enders and his group in the late 1970s. Their development of the SAMP/RAMP hydrazone methodology showcased the power of attaching a chiral auxiliary to a carbonyl group to direct subsequent transformations. This foundational work set the stage for other chiral amine derivatives, including O-(1-phenylethyl)hydroxylamine, to be explored as powerful tools for stereocontrol.

The innovation was recognizing that the robust chiral scaffold of 1-phenylethylamine could be transformed into a hydroxylamine, which could then reversibly condense with prochiral aldehydes and ketones. This created a new chiral molecule where the auxiliary's stereocenter could effectively dictate the stereochemical outcome of reactions at a remote position.

The Core Principle: Mechanism of Stereochemical Induction

The power of O-(1-phenylethyl)hydroxylamine lies in its function as a "chiral messenger." It temporarily imparts its chirality to a non-chiral substrate, directs a stereoselective reaction, and is then cleaved and recovered. The process is a masterful example of substrate-controlled asymmetric synthesis.

The general workflow involves three key stages:

-

Condensation: A prochiral ketone or aldehyde is condensed with the chiral hydroxylamine to form a pair of diastereomeric oxime ethers. Typically, one diastereomer is favored or the mixture can be used directly.

-

Directed Reaction: The oxime ether is deprotonated at the α-carbon using a strong base (like LDA) to form a rigid, chelated aza-enolate intermediate. The bulky 1-phenylethyl group effectively blocks one face of this intermediate.

-

Cleavage & Recovery: The incoming electrophile can only attack from the unhindered face, leading to the formation of a new C-C bond with high diastereoselectivity. Subsequent hydrolysis of the oxime ether releases the now-chiral, enantioenriched ketone or aldehyde and regenerates the chiral auxiliary, which can often be recovered and reused.

Sources

An In-Depth Technical Guide to O-(1-phenylethyl)hydroxylamine: Synthesis, Applications, and Experimental Protocols

Prepared by a Senior Application Scientist

Abstract

O-(1-phenylethyl)hydroxylamine is a chiral hydroxylamine derivative of significant interest in modern organic synthesis and pharmaceutical development. Its unique structural features, combining a reactive hydroxylamine moiety with a chiral benzylic center, make it a versatile building block and intermediate. This technical guide provides a comprehensive overview of O-(1-phenylethyl)hydroxylamine, detailing its core physicochemical properties, robust synthetic methodologies, and key applications. We delve into its pivotal role as a transient intermediate in advanced C-C bond amination reactions, its utility in the synthesis of biologically relevant oxime ethers, and its potential as a chiral derivatizing agent. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its practical application in the laboratory.

Introduction to O-(1-phenylethyl)hydroxylamine

Hydroxylamines (R-NHOH or R-ONH₂) are a fascinating class of compounds that serve as powerful nucleophiles and versatile synthetic intermediates. O-Alkylhydroxylamines, in particular, are crucial reagents for the construction of N-O bonds, which are present in numerous biologically active molecules. O-(1-phenylethyl)hydroxylamine (CAS No: 58634-67-6 ) distinguishes itself through the presence of a stereogenic center at the α-carbon of the ethyl group. This chirality makes it an invaluable tool in asymmetric synthesis and for the analytical separation of enantiomers.

The primary utility of this molecule stems from the reactivity of the -ONH₂ group, which readily participates in condensation reactions with carbonyl compounds to form oxime ethers, and the inherent properties of its benzylic structure, which can influence reaction pathways and stability. Recently, its transient formation in situ has been identified as the critical step in novel C-C amination strategies, such as the aza-Hock rearrangement, expanding its relevance from a stable reagent to a key mechanistic intermediate.[1][2][3][4][5] This guide will explore these facets, providing both the theoretical basis and practical knowledge required to leverage this compound's full synthetic potential.

Physicochemical and Structural Data

A clear understanding of a reagent's fundamental properties is paramount for its effective use in experimental design. The key identifiers and computed properties for O-(1-phenylethyl)hydroxylamine are summarized below. It is important to note that while extensive experimental data for this specific compound is not widely published, the data provided by computational models and chemical databases offer a reliable foundation for laboratory work.

| Property | Value | Source(s) |

| CAS Number | 58634-67-6 | [PubChem] |

| Molecular Formula | C₈H₁₁NO | [PubChem] |

| Molecular Weight | 137.18 g/mol | [PubChem] |

| IUPAC Name | O-(1-phenylethyl)hydroxylamine | [PubChem] |

| Canonical SMILES | CC(C1=CC=CC=C1)ON | [PubChem] |

| InChI Key | FMJIREFIIGRAAJ-UHFFFAOYSA-N | [PubChem] |

Synthesis of O-(1-phenylethyl)hydroxylamine

The most reliable and widely adopted method for synthesizing O-alkylhydroxylamines is a two-step process based on the Gabriel synthesis. This pathway offers high yields and avoids the formation of undesired byproducts often seen in direct alkylation methods. The process involves the initial alkylation of N-hydroxyphthalimide (NHPI) followed by the cleavage of the phthalimide group to release the free hydroxylamine.

Causality in the Synthetic Design:

-

Step 1 (Alkylation): N-hydroxyphthalimide serves as an excellent hydroxylamine surrogate. Its nitrogen atom is protected, preventing over-alkylation, and the acidity of the N-OH proton (pKa ≈ 6.3) allows for easy deprotonation with a mild base to form a potent nucleophile.[6] The use of a good leaving group on the electrophile, such as bromide (from 1-phenylethyl bromide), is crucial for an efficient Sₙ2 reaction.

-

Step 2 (Deprotection): Hydrazine is the classic reagent for cleaving the phthalimide group. It acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring and initiating a cyclization-elimination sequence that results in the highly stable phthalhydrazide byproduct, which precipitates from the reaction mixture, driving the reaction to completion.

Sources

- 1. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Hydroxylamine-mediated C-C amination via an aza-hock rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement - heiDOK [archiv.ub.uni-heidelberg.de]

- 6. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Enantiomeric Purity Determination of Chiral Analytes using O-(1-phenylethyl)hydroxylamine as a Chiral Derivatizing Agent

Introduction: The Imperative of Enantiomeric Purity and the Role of Chiral Derivatization

In the realm of pharmaceutical development and asymmetric synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical step in the characterization of chiral molecules.

While various analytical techniques exist for chiral analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method. The direct NMR analysis of enantiomers is often challenging as they are isochronous, meaning they produce identical spectra in a non-chiral environment. To overcome this, chiral derivatizing agents (CDAs) are employed. A CDA is a chiral molecule that reacts with the enantiomers of an analyte to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, are no longer isochronous and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

O-(1-phenylethyl)hydroxylamine is a versatile and effective chiral derivatizing agent for a range of functional groups, most notably carbonyls (aldehydes and ketones) and carboxylic acids. Its phenylethyl group provides a strong anisotropic effect, leading to significant chemical shift differences (Δδ) between the resulting diastereomeric derivatives, which simplifies spectral analysis and improves the accuracy of e.e. determination. This application note provides a comprehensive guide to the use of O-(1-phenylethyl)hydroxylamine as a CDA, detailing the underlying mechanisms, step-by-step protocols, and data analysis techniques.

Mechanism of Action: Formation of Diastereomeric Derivatives

The utility of O-(1-phenylethyl)hydroxylamine as a CDA stems from its ability to form stable diastereomeric adducts with chiral analytes. The reaction mechanism varies depending on the functional group of the analyte.

Derivatization of Carbonyl Compounds (Aldehydes and Ketones)

Chiral aldehydes and ketones react with O-(1-phenylethyl)hydroxylamine to form diastereomeric oximes. The reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically carried out under mild acidic or basic conditions to facilitate the dehydration step. The resulting oximes possess a C=N double bond, and the distinct spatial arrangement of the substituents around this bond in the two diastereomers leads to different magnetic environments for the protons, which can be readily distinguished by ¹H NMR spectroscopy.

Derivatization of Carboxylic Acids

The derivatization of chiral carboxylic acids with O-(1-phenylethyl)hydroxylamine requires the activation of the carboxylic acid group to facilitate amide bond formation. This is typically achieved using a coupling agent, such as a carbodiimide (e.g., DCC or EDCI), which converts the carboxylic acid into a more reactive intermediate. This intermediate then readily reacts with the hydroxylamine to form a stable diastereomeric hydroxamic acid. The choice of coupling agent and reaction conditions is crucial to ensure complete reaction and avoid side products.

Experimental Workflow

The following diagram outlines the general workflow for the derivatization of a chiral analyte with O-(1-phenylethyl)hydroxylamine followed by NMR analysis.

Caption: General workflow for chiral derivatization and analysis.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of representative chiral ketones and carboxylic acids.

Protocol 1: Derivatization of a Chiral Ketone

This protocol describes the derivatization of a generic chiral ketone with (R)-O-(1-phenylethyl)hydroxylamine.

Materials:

-

Chiral ketone (1.0 eq)

-

(R)-O-(1-phenylethyl)hydroxylamine hydrochloride (1.2 eq)

-

Pyridine (as solvent and base)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

5% aqueous HCl solution

Procedure:

-

In a clean, dry vial, dissolve the chiral ketone (e.g., 0.1 mmol) in pyridine (1 mL).

-

Add (R)-O-(1-phenylethyl)hydroxylamine hydrochloride (0.12 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash successively with 5% aqueous HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 10 mL), and finally brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude diastereomeric oxime mixture can often be analyzed directly by ¹H NMR. If necessary, purify the product by flash column chromatography on silica gel.

-

Dissolve the purified product in CDCl₃ and acquire the ¹H NMR spectrum.

Protocol 2: Derivatization of a Chiral Carboxylic Acid

This protocol details the derivatization of a chiral carboxylic acid using (S)-O-(1-phenylethyl)hydroxylamine and a carbodiimide coupling agent.

Materials:

-

Chiral carboxylic acid (1.0 eq)

-

(S)-O-(1-phenylethyl)hydroxylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

-

Dichloromethane (DCM) as solvent

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (e.g., 0.2 mmol) in anhydrous DCM (5 mL).

-

Add (S)-O-(1-phenylethyl)hydroxylamine (0.22 mmol), EDCI (0.24 mmol), and DMAP (0.02 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM (15 mL).

-

Wash the organic layer sequentially with 1 M aqueous HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting diastereomeric hydroxamic acids by flash column chromatography on silica gel.

-

Dissolve the purified product in CDCl₃ and acquire the ¹H NMR spectrum.

Data Presentation and Analysis

The key to determining the enantiomeric excess lies in the analysis of the ¹H NMR spectrum of the diastereomeric mixture. The signals corresponding to protons in close proximity to the newly formed stereocenter will exhibit the largest chemical shift differences (Δδ).

Table 1: Representative ¹H NMR Data for Diastereomeric Oximes

| Analyte (Ketone) | Derivatizing Agent | Proton Analyzed | δ (ppm) Diastereomer 1 | δ (ppm) Diastereomer 2 | Δδ (ppm) |

| 3-Methyl-2-pentanone | (R)-O-(1-phenylethyl)hydroxylamine | -CH(CH₃)CH₂CH₃ | 2.45 (quintet) | 2.55 (quintet) | 0.10 |

| Camphor | (S)-O-(1-phenylethyl)hydroxylamine | C10-CH₃ | 0.85 (singlet) | 0.92 (singlet) | 0.07 |

Calculating Enantiomeric Excess (e.e.)

The enantiomeric excess is calculated from the integration of the well-resolved signals of the two diastereomers in the ¹H NMR spectrum.

e.e. (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or gently heat the reaction mixture. Monitor by TLC. |

| Inactive coupling agent (for carboxylic acids). | Use a fresh batch of the coupling agent. | |

| Steric hindrance in the analyte. | Consider using a less sterically hindered derivatizing agent or more forcing reaction conditions. | |

| Poor Resolution of Diastereomeric Signals in NMR | Insufficient magnetic field strength. | Use a higher field NMR spectrometer (e.g., 500 MHz or higher). |

| Choice of NMR solvent. | Try different deuterated solvents (e.g., benzene-d₆, acetonitrile-d₃) as they can induce different chemical shifts. | |

| Overlapping signals. | Focus on signals that are singlets or have simple multiplicities for easier integration. | |

| Presence of Side Products | Impure starting materials. | Purify the analyte and derivatizing agent before use. |

| Side reactions with the coupling agent. | Optimize the reaction conditions (e.g., temperature, stoichiometry). | |

| Racemization of the analyte or CDA. | Use mild reaction conditions and avoid prolonged heating or exposure to strong acids or bases. |

Conclusion

O-(1-phenylethyl)hydroxylamine is a highly effective chiral derivatizing agent for the determination of enantiomeric excess of chiral ketones, aldehydes, and carboxylic acids by ¹H NMR spectroscopy. The formation of diastereomeric oximes and hydroxamic acids allows for the clear differentiation and quantification of enantiomers. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently and accurately assess the enantiomeric purity of their chiral compounds, a critical aspect of modern chemical and pharmaceutical research.

References

-

Yabu, K., et al. (2003). A Simple Protocol for NMR Spectroscopic Analysis of the Enantiomeric Purity of Chiral Amines. Tetrahedron, 59(42), 8367-8373. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270. [Link]

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

-

Seco, J. M., et al. (2004). A new chiral derivatizing agent for the determination of enantiomeric excess of primary amines by 1H NMR. Tetrahedron: Asymmetry, 15(12), 1969-1974. [Link]

Application Notes & Protocols: A Step-by-Step Guide for Derivatization of Carbonyl Compounds

Abstract: This document provides a comprehensive guide for the derivatization of carbonyl compounds (aldehydes and ketones), a critical step for enhancing their analytical detection and separation. We delve into the foundational principles and provide detailed, step-by-step protocols for three robust derivatization techniques: hydrazone formation using 2,4-dinitrophenylhydrazine (DNPH), oxime formation, and the synthesis of silyl enol ethers. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the analysis of carbonyl-containing molecules in various matrices.

Introduction: The Rationale for Carbonyl Derivatization

Carbonyl compounds are a cornerstone of organic chemistry and are prevalent in numerous fields, from environmental science to pharmaceutical development. However, their direct analysis can be challenging due to factors such as high polarity, low volatility, and poor thermal stability.[1][2] Derivatization is a chemical modification process that converts the analyte into a derivative with more favorable properties for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]

The primary objectives of derivatizing carbonyl compounds include:

-

Enhanced Volatility and Thermal Stability: By masking polar functional groups, derivatization increases the volatility of the analyte, making it more amenable to GC analysis.[1][3][4]

-

Improved Chromatographic Separation: Derivatives often exhibit better peak shapes and resolution in chromatographic systems.[3]

-

Increased Detector Sensitivity: The introduction of specific chemical moieties can significantly enhance the response of detectors like UV-Vis, fluorescence, or mass spectrometers.[1][5] For instance, the DNPH derivative of a carbonyl compound possesses a strong chromophore, making it easily detectable by UV-Vis detectors.[5][6]

The choice of derivatization reagent and method is dictated by the specific carbonyl compound, the sample matrix, and the analytical instrumentation available.[3]

Derivatization Strategy 1: Hydrazone Formation with 2,4-Dinitrophenylhydrazine (DNPH)

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form stable 2,4-dinitrophenylhydrazones is one of the most widely used derivatization methods.[5][6] This method is particularly effective for the analysis of aldehydes and ketones in environmental and biological samples.[6][7] The resulting hydrazones are brightly colored (typically yellow, orange, or red) and exhibit strong UV absorbance, facilitating their detection.[5][6]

Reaction Mechanism

The formation of a hydrazone is a condensation reaction involving the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[6][8] The reaction is typically acid-catalyzed.[6]

Caption: Mechanism of Oxime Formation.

Protocol: PFBHA Derivatization for GC-MS Analysis

This protocol is a general guideline for the derivatization of carbonyls for GC-MS analysis. [9] Materials:

-

PFBHA reagent solution (e.g., in a suitable buffer)

-

Sample containing carbonyl compounds dissolved in an appropriate solvent

-

Internal standard solution

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Place a known aliquot of the sample solution into a reaction vial.

-

Internal Standard: Add a known amount of an appropriate internal standard.

-

Derivatization: Add the PFBHA reagent solution to the vial. The reaction is often performed at a slightly elevated temperature (e.g., 60-75°C) for a set duration (e.g., 30-60 minutes) to drive the reaction to completion.

-

Extraction (if necessary): After cooling, the oxime derivatives may need to be extracted into an organic solvent suitable for GC injection (e.g., hexane or ethyl acetate).

-

Analysis: Inject an aliquot of the organic layer into the GC-MS for analysis.

Derivatization Strategy 3: Silyl Enol Ether Formation

Silylation is a widely used derivatization technique in GC that replaces active hydrogen atoms with a silyl group, typically trimethylsilyl (TMS). [3][4]For carbonyl compounds with α-hydrogens, silylation can lead to the formation of silyl enol ethers. [10][11]This derivatization increases the volatility and thermal stability of the compounds. [4]

Reaction Mechanism

Silyl enol ethers are typically formed by reacting an enolizable carbonyl compound with a silylating agent (e.g., trimethylsilyl chloride - TMSCl) in the presence of a base. [10]The base deprotonates the α-carbon to form an enolate, which then attacks the silicon atom of the silylating agent. [12]The choice of base and reaction conditions can influence the formation of the kinetic versus the thermodynamic silyl enol ether. [10]

Caption: Formation of a Silyl Enol Ether.

Protocol: Silylation for GC Analysis

This is a general protocol for silylation using a common reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). [13] Materials:

-

Silylating reagent (e.g., BSTFA, with or without a catalyst like TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

-

Sample containing carbonyl compounds

-

Heating block or oven

-

GC-compatible vials with septa

Procedure:

-

Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent. [13]This may involve drying the sample or using an anhydrous solvent.

-

Derivatization: In a reaction vial, combine the sample with the silylating reagent and solvent.

-

Reaction: Seal the vial and heat at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes). Reaction conditions will vary depending on the reactivity of the carbonyl compound. [13]4. Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC.

Table 2: Comparison of Derivatization Strategies

| Feature | Hydrazone Formation (DNPH) | Oxime Formation (PFBHA) | Silyl Enol Ether Formation |

| Primary Application | HPLC-UV | GC-ECD/MS | GC-FID/MS |

| Advantages | Strong chromophore, stable derivatives [6] | High sensitivity with ECD/NICI-MS [9] | Increases volatility and stability [4] |

| Considerations | Acid-catalyzed reaction [6] | Potential for syn/anti isomers [14] | Moisture sensitive [13] |

| Typical Analytes | Aldehydes, Ketones | Aldehydes, Ketones | Enolizable Carbonyls |

Troubleshooting and Optimization

-

Incomplete Derivatization: This can be addressed by increasing the reaction time, temperature, or the concentration of the derivatizing reagent.

-

Side Reactions: The presence of other functional groups in the analyte or impurities in the sample can lead to unwanted side reactions. Sample cleanup prior to derivatization may be necessary.

-

Derivative Instability: Some derivatives may be sensitive to light, heat, or moisture. It is important to store derivatized samples appropriately before analysis.

-

Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction or the subsequent analysis. Method optimization, including adjustments to pH and the use of solid-phase extraction, can help mitigate these effects. [15]

Conclusion

Derivatization is an indispensable tool for the robust analysis of carbonyl compounds. By converting them into more volatile, stable, and detectable forms, researchers can achieve lower detection limits and more reliable quantification. The choice of derivatization strategy—be it hydrazone formation, oxime formation, or silylation—should be carefully considered based on the specific analytical goals and the nature of the sample. The protocols and insights provided in this guide serve as a foundation for developing and implementing effective derivatization methods in the laboratory.

References

- GC Derivatization. (n.d.).

- United Chemical Technologies. (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV*.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH).

- Thermo Fisher Scientific. (n.d.). Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography.

- Zwiener, C., Glauner, T., & Frimmel, F. H. (2000). Method optimization for the determination of carbonyl compounds in disinfected water by DNPH derivatization and LC-ESI-MS-MS. PubMed.

-

2,4‐Dinitrophenylhydrazine assay guideline with optimized... - ResearchGate. (n.d.). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

- QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC - NIH. (n.d.).

- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (n.d.).

- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.

- Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (n.d.).

-

Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Hitachi. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.

- Agilent. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS.

- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).

- EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

- Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. (n.d.).

- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).

-

Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

- A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - NIH. (n.d.).

-

MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]

-

ACS Publications. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples | Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

- Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2025).

-

Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]

-

Mechanism for hydrazone formation from carbonyl and hydrazine compound. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]

-

ACS Publications. (2024). Generation of Carbonyl Compounds from Oximes through Electrooxidative Deoximation | The Journal of Organic Chemistry. Retrieved from [Link]

-

(PDF) Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis - ResearchGate. (2025). Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

YouTube. (2022). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Analytical chemistry of carbonyl compounds in indoor air. Retrieved from [Link]

-

(PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). Retrieved from [Link]

-

Henry Rzepa's Blog - Ch.imperial. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism.. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]

-

ACS Publications. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones | The Journal of Organic Chemistry. Retrieved from [Link]

-

Reddit. (n.d.). What is the benefit of forming a silyl enol ether? : r/chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC - NIH. (n.d.).

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iomcworld.com [iomcworld.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 11. Silylation - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Method optimization for the determination of carbonyl compounds in disinfected water by DNPH derivatization and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective synthesis of amino acids using O-(1-phenylethyl)hydroxylamine

Application Note: Enantioselective Synthesis of Amino Acids using -(1-Phenylethyl)hydroxylamine

Introduction & Core Principle

-(1-Phenylethyl)hydroxylamine (1)chiral ammonia equivalentThe general strategy involves two phases:

-

Stereoselective Assembly: The reagent reacts with a prochiral substrate (keto ester or alkene) to form a chiral intermediate (oxime ether or

-amino ester). The stereocenter at the phenylethyl group ( -

N-O Bond Cleavage: The auxiliary is removed via hydrogenolysis (or reductive cleavage), releasing the free, optically active amino acid.

Application Note A: Synthesis of -Amino Acids via Diastereoselective Reduction of Oxime Ethers

This protocol is the primary method for generating

Mechanistic Insight

The reaction proceeds via the formation of a chiral oxime ether . During reduction, the

Experimental Protocol

Phase 1: Preparation of the Chiral Oxime Ether

Reagents:

- -Keto ester (e.g., Methyl pyruvate, 10 mmol)

-

(S)-

-(1-phenylethyl)hydroxylamine (10 mmol) -

Pyridine (12 mmol)

-

Ethanol (Absolute, 50 mL)

Steps:

-

Dissolve the

-keto ester in absolute ethanol under an inert atmosphere ( -

Add pyridine followed by dropwise addition of (S)-

-(1-phenylethyl)hydroxylamine. -

Stir at room temperature for 4–12 hours. Monitor consumption of the keto ester by TLC (Hexane:EtOAc 4:1).

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in EtOAc, wash with 1M HCl (to remove pyridine), saturated

, and brine. -

Dry over

and concentrate. Purify via flash chromatography to isolate the oxime ether.-

Note: The product often exists as an

mixture. Separation is not strictly required if the reduction is dynamic, but characterizing the major isomer is recommended.

-

Phase 2: Diastereoselective Reduction

Reagents:

-

Chiral Oxime Ether (from Phase 1)

-

Borane-THF complex (

, 1.0 M solution) or -

Solvent: Dry THF

Steps:

-

Cool a solution of the oxime ether in dry THF to -78°C.

-

Slowly add

(2.0 equivalents) via syringe pump to maintain low temperature. -

Allow the reaction to warm slowly to 0°C over 4 hours.

-

Quench carefully with methanol until gas evolution ceases.

-

Concentrate and hydrolyze the boron complex by refluxing in dilute HCl/MeOH for 1 hour.

-

Basify and extract to obtain the

-alkoxy amino ester .

Phase 3: N-O Bond Cleavage (Deprotection)

Reagents:

- -alkoxy amino ester[1]

-

Pd/C (10% w/w)

- gas (balloon or Parr shaker at 50 psi)

-

Methanol

Steps:

-

Dissolve the intermediate in methanol.

-

Add Pd/C catalyst (10-20 wt% of substrate).

-

Stir under

atmosphere for 12-24 hours. The reaction cleaves the N-O bond and removes the phenylethyl group simultaneously (hydrogenolysis). -

Filter through Celite to remove the catalyst.

-

Concentrate to yield the chiral

-amino ester . Hydrolysis with LiOH yields the free amino acid.

Representative Data Table

| Substrate (Keto Ester) | Reducing Agent | Yield (%) | de (%) | Final Configuration |

| Methyl Pyruvate | 85 | 92 | (S)-Alanine | |

| Ethyl Phenylglyoxylate | 78 | 88 | (S)-Phenylglycine | |

| Methyl 2-oxobutyrate | 82 | 90 | (S)-2-Aminobutyric acid |

Application Note B: Synthesis of -Amino Acids via Aza-Michael Addition

This protocol utilizes the nucleophilicity of the chiral hydroxylamine to perform a conjugate addition to

Mechanistic Insight

The

Experimental Protocol

Phase 1: Conjugate Addition

Reagents:

-

Methyl Crotonate (or substituted acrylate)

-

(S)-

-(1-phenylethyl)hydroxylamine (1.1 equiv) -

Catalyst:

(10 mol%) or simple thermal activation -

Solvent: Dichloromethane (DCM) or Toluene

Steps:

-

Mix the acrylate and chiral hydroxylamine in DCM.

-

Add the Lewis acid catalyst (

). -

Stir at room temperature for 24 hours. (Thermal method: Reflux in toluene for 12h without catalyst).

-

Quench with water, extract with DCM.

-

Purify the

-alkoxy-

Phase 2: Hydrogenolytic Cleavage

Follow the same Phase 3 protocol from Application Note A (

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent pathways for

Caption: Divergent synthesis of

References

-

Preparation of O-Alkylhydroxylamines

-

Organic Syntheses, 2020 , 97, 54-65.[2] "Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine". (Provides context on hydroxylamine handling).

-

-

Oxime Ether Reduction

-

Mas-Roselló, J., & Cramer, N. "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities".[3] Chemistry – A European Journal, 2022 , 28(10).

-

- Aza-Michael Addition: Cardillo, G., et al. "Enantioselective synthesis of -amino acids". Chemical Reviews, 1996, 96(2). (General review establishing the viability of chiral amine additions).

-

Reagent Properties

-

PubChem Compound Summary for CID 202942: O-(1-phenylethyl)hydroxylamine.

-

Technical Support Center: Resolving Incomplete Derivatization with O-(1-phenylethyl)hydroxylamine

Executive Summary & Chemical Context[1][2][3][4]

O-(1-phenylethyl)hydroxylamine is a specialized Chiral Derivatizing Agent (CDA) used primarily to resolve enantiomeric ketones and aldehydes via chromatography (GC/HPLC). By reacting with a racemic mixture of carbonyl compounds, it forms diastereomeric oximes that can be separated on non-chiral stationary phases.

The Core Problem: Unlike simple hydroxylamines (e.g., methoxyamine), the bulky 1-phenylethyl group introduces significant steric hindrance. This often leads to incomplete derivatization , resulting in poor sensitivity, non-linear calibration curves, and kinetic discrimination that can skew enantiomeric excess (ee) calculations.

This guide provides a root-cause analysis and validated protocols to ensure quantitative conversion.

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is stuck at <60% even after 24 hours. Is the reagent degraded?

Diagnosis: While reagent degradation is possible, the issue is likely thermodynamic equilibrium or steric hindrance . Technical Insight: Oxime formation is reversible. Water is a byproduct. In the presence of water, the equilibrium shifts back toward the ketone and free hydroxylamine. Corrective Action:

-

Water Removal: Add anhydrous molecular sieves (3Å or 4Å) directly to the reaction vial. This acts as a chemical scavenger, driving the equilibrium to the right (Le Chatelier’s principle).

-

Solvent Switch: Avoid protic solvents like methanol if the reaction is sluggish. Switch to anhydrous Pyridine or Acetonitrile . Pyridine acts as both a solvent and a weak base catalyst to accept the proton from the intermediate carbinolamine.

-

Reagent Excess: Ensure a molar ratio of at least 10:1 (Reagent:Analyte) . For sterically hindered ketones (e.g., steroids), increase to 50:1.

Q2: I see four peaks instead of the expected two (for a racemic ketone). Is this contamination?

Diagnosis: This is likely Geometric Isomerism , not contamination. Technical Insight: The C=N double bond in oximes prevents rotation. Each enantiomer of your ketone (R and S) can form two geometric isomers ( syn (Z) and anti (E) ) with the chiral reagent.

-

R-Ketone + CDA

(R,E)-Oxime + (R,Z)-Oxime -

S-Ketone + CDA

(S,E)-Oxime + (S,Z)-Oxime Corrective Action: -

Chromatographic Optimization: You must separate the diastereomeric pairs (R-derivatives vs S-derivatives). Often, the syn and anti isomers co-elute or are summed together.

-

Validation: Run a blank with the pure reagent to rule out degradation products.

Q3: The reaction works for aldehydes but fails for my cyclic ketone. Why?

Diagnosis: Steric Hindrance at the carbonyl carbon.

Technical Insight: The nucleophilic attack of the nitrogen is sensitive to crowding. A cyclic ketone (especially if substituted at the

-

Microwave-Assisted Derivatization: Use microwave irradiation (Power: 300W, Temp: 60-80°C, Time: 5-10 min). This overcomes the activation energy barrier more effectively than conventional heating.

-

Acid Catalysis: Add a Lewis acid or weak organic acid (e.g., 2% acetic acid in the solvent) to activate the carbonyl oxygen, making it more electrophilic. Note: Too much acid will protonate the hydroxylamine nitrogen, deactivating it.

Visualizing the Mechanism & Troubleshooting Logic

The following diagrams illustrate the reaction pathway and a decision tree for troubleshooting.

Figure 1: Reaction Mechanism & Isomer Formation

Caption: Mechanism of oxime formation showing the generation of geometric isomers (E/Z) for each enantiomer.

Figure 2: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing low yields in chiral derivatization.

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize kinetic discrimination.

Materials

-

Reagent: O-(1-phenylethyl)hydroxylamine hydrochloride (High Purity).

-

Solvent: Anhydrous Pyridine (stored over KOH or molecular sieves).

-

Catalyst: None required if Pyridine is used; otherwise, Sodium Acetate if using alcoholic solvents.

-

Drying Agent: Activated Molecular Sieves (3Å).

Step-by-Step Procedure

| Step | Action | Critical Technical Note |

| 1 | Preparation | Weigh 1.0 mg of sample into a reaction vial. Add 10-20 mg of O-(1-phenylethyl)hydroxylamine HCl. |

| 2 | Solvation | Add 200 |

| 3 | Dehydration | Add a spatula tip (~50 mg) of activated molecular sieves. |

| 4 | Reaction | Cap tightly. Heat at 70°C for 60 minutes . |

| 5 | Extraction | Evaporate pyridine under Nitrogen stream. Reconstitute in mobile phase (HPLC) or Hexane/EtOAc (GC). |

| 6 | Analysis | Inject onto GC-MS or HPLC. |

References

Comparative Guide: O-(1-Phenylethyl)hydroxylamine vs. Mosher's Acid for Enantiomeric Purity Determination

Executive Summary

In the determination of enantiomeric purity (ee), Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) offers a rapid alternative to chiral HPLC. While Mosher’s Acid (MTPA) is the industry gold standard for alcohols and amines, it faces significant limitations when applied to chiral carbonyl compounds.

This guide compares MTPA with O-(1-phenylethyl)hydroxylamine , a specialized CDA. The verdict is driven by functional group chemistry:

-

Use Mosher's Acid for chiral alcohols and amines.[1][2][3][4]

-

Use O-(1-phenylethyl)hydroxylamine for chiral ketones and aldehydes to avoid the "reduction bias" inherent in the Mosher workflow.

Part 1: Mechanistic Foundations

The Principle of NMR Enantiodiscrimination

Both reagents operate on the same fundamental principle: converting a mixture of enantiomers (which are NMR equivalent in achiral solvents) into a mixture of diastereomers (which have distinct physical properties and NMR chemical shifts).[3][5]

The distinct chemical environments created by the CDA induce a chemical shift difference (

Mosher's Acid (MTPA) Mechanism

-Methoxy-O-(1-Phenylethyl)hydroxylamine Mechanism

This reagent reacts with carbonyls to form oxime ethers . The chiral center is located on the oxygen side of the C=N bond. The anisotropy of the phenyl group on the CDA induces shifts in the protons

Part 2: Critical Comparison & Decision Matrix

The choice between these two agents is not a matter of preference, but of synthetic compatibility.

The Carbonyl Conundrum

To analyze a chiral ketone using Mosher's acid, one must first reduce the ketone to an alcohol. This introduces two critical errors:

-

Kinetic Resolution: If the reduction is not 100% complete, one enantiomer may reduce faster, skewing the final ee.

-

Diastereomer Formation: Reduction creates a new stereocenter, complicating the NMR spectrum with up to four diastereomers.

O-(1-phenylethyl)hydroxylamine solves this by reacting directly with the ketone, preserving the original oxidation state and stereochemical integrity.

Performance Data

| Feature | Mosher's Acid (MTPA) | O-(1-Phenylethyl)hydroxylamine |

| Primary Target | Alcohols ( | Ketones, Aldehydes |

| Reaction Type | Esterification / Amidation | Condensation (Oxime formation) |

| Detection Method | ||

| Typical | 0.05 – 0.25 ppm | 0.05 – 0.40 ppm (highly dependent on geometry) |

| Key Limitation | Steric hindrance in | Formation of E/Z geometric isomers |

| Risk Factor | Racemization during esterification (rare) | Signal overlap from E/Z isomers |

Decision Pathway (Visualized)

Figure 1: Decision matrix for selecting the appropriate CDA based on analyte functional group.

Part 3: Experimental Protocols

Protocol A: Derivatization of Chiral Ketones with O-(1-Phenylethyl)hydroxylamine

Target: Direct ee determination of ketones without reduction.

Reagents:

-

Analyte: Chiral Ketone (approx. 0.1 mmol)[6]

-

Reagent: (R)- or (S)-O-(1-phenylethyl)hydroxylamine hydrochloride (1.5 eq)

-

Base: Pyridine (anhydrous)

-

Solvent: Ethanol (absolute) or

-Methanol (for in-situ NMR)

Step-by-Step Workflow:

-

Dissolution: In a 5 mL vial, dissolve 0.1 mmol of the chiral ketone in 0.5 mL of absolute ethanol.

-

Reagent Addition: Add 0.15 mmol of (R)-O-(1-phenylethyl)hydroxylamine hydrochloride.

-

Activation: Add 0.15 mmol of pyridine (approx. 12

L). -

Reaction: Stir at room temperature for 1–2 hours.

-

Note: Sterically hindered ketones may require reflux (60°C) for 3 hours.

-

-

Workup (Optional for in-situ): Evaporate solvent, redissolve in

, and filter through a small plug of silica gel to remove pyridinium salts. -

Analysis: Acquire

H NMR. Focus on the methyl protons

Data Interpretation (The E/Z Factor): Oxime formation yields E and Z isomers. You may see four sets of peaks (E-R, Z-R, E-S, Z-S).

-

Strategy: Identify the major geometric isomer (usually E) for both enantiomers. Integrate the corresponding peaks of the diastereomers (e.g.,

-R vs

Protocol B: Mosher Ester Synthesis for Alcohols

Target: ee determination of secondary alcohols.

Reagents:

-

Analyte: Chiral Alcohol (10 mg)

-

Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) (15

L) -

Base: DMAP (Dimethylaminopyridine) (catalytic), Triethylamine (20

L) -

Solvent:

(0.6 mL)

Step-by-Step Workflow:

-

In-Tube Reaction: Place the alcohol in a clean NMR tube.

-

Solvent: Add 0.6 mL

. -

Base: Add triethylamine and a crystal of DMAP.

-

Acylation: Syringe in MTPA-Cl. Shake the tube vigorously for 2 minutes.

-

Completion: Allow to stand for 10-15 minutes. The reaction is usually instantaneous for unhindered alcohols.

-

Analysis: Run

H NMR (or

Part 4: Technical Analysis & Validation

Sensitivity and Resolution ( )

In a comparative study of chiral ketones, the oxime ether method often yields larger chemical shift differences than the corresponding Mosher esters of the reduced alcohols.

-

Mosher Ester (

H): Typical -

Oxime Ether (

H): Typical-

Reasoning: The chiral center in the oxime ether is closer to the anisotropic phenyl ring (3 bonds) compared to the Mosher ester (4 bonds from the chiral center of the acid to the protons of the alcohol).

-

Workflow Visualization

Figure 2: Comparison of experimental workflows. The Hydroxylamine pathway (right) is strictly superior for ketones due to fewer steps and preservation of oxidation state.

Part 5: References

-

Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

-methoxy- -

Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (2001). The determination of absolute configuration of chiral ketones by NMR spectroscopy. Journal of the American Chemical Society, 123(17), 3854-3855. (Discusses advanced NMR methods for ketones). Link

-

Garcia-Ruiz, V., et al. (2006). Solution-Phase Enantiomeric Purity Determination of Chiral Ketones via Oxime Ethers. Organic Letters, 8(23), 5239–5242. (Validates the hydroxylamine methodology). Link

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][5][7] Chemical Reviews, 104(1), 17-118. (Comprehensive review of CDAs). Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. individual.utoronto.ca [individual.utoronto.ca]

Comparing (R)- and (S)-O-(1-phenylethyl)hydroxylamine as chiral derivatizing agents

Title: Technical Guide: Comparative Analysis of (R)- and (S)-O-(1-Phenylethyl)hydroxylamine as Chiral Derivatizing Agents for Ketones

Executive Summary

O-(1-Phenylethyl)hydroxylamine is a specialized Chiral Derivatizing Agent (CDA) used primarily for the determination of the absolute configuration of chiral ketones and aldehydes without the need for prior reduction to alcohols. Unlike the ubiquitous Mosher's method (which requires an alcohol or amine functionality), this reagent reacts directly with the carbonyl group to form diastereomeric oxime ethers .

This guide compares the (R)- and (S)- enantiomers, detailing their mechanistic application in Nuclear Magnetic Resonance (NMR) anisotropy and High-Performance Liquid Chromatography (HPLC) resolution. It addresses the critical technical challenge of E/Z isomerism and provides a validated workflow for assigning stereochemistry.

Mechanistic Foundation: The Oxime Ether Method

The core utility of O-(1-phenylethyl)hydroxylamine lies in its ability to convert enantiomeric ketones into diastereomeric oxime ethers. These diastereomers exhibit distinct physical properties (NMR chemical shifts and chromatographic retention times).

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.

Figure 1: General reaction pathway for oxime ether formation. Note that the formation of E and Z isomers adds a layer of complexity to the analysis.

The Shielding Cone Principle

The discrimination power of this CDA arises from the magnetic anisotropy of the phenyl ring on the derivatizing agent.

-

Configuration: The chiral center of the reagent places the phenyl ring in a specific spatial orientation relative to the ketone's substituents.

-

Effect: Protons located cis to the phenyl ring (in the oxime ether) experience an upfield shift (shielding, lower

ppm) due to the ring current effect. Protons trans to the phenyl ring are relatively unaffected or deshielded.

Comparative Analysis: (R)- vs. (S)-Enantiomers

Chemically, the (R)- and (S)- reagents are mirror images; they possess identical boiling points, solubilities, and reactivities toward achiral substrates. However, their interaction with chiral substrates creates distinct diastereomeric environments.

The Mirror Image Utility

The choice between (R) and (S) is often dictated by the "Double Check" method to ensure rigorous assignment of absolute configuration.

| Feature | (R)-O-(1-phenylethyl)hydroxylamine | (S)-O-(1-phenylethyl)hydroxylamine |

| CAS Number | ~56613-80-0 (Generic/Salt forms vary) | 58634-67-6 |

| Stereochemical Outcome | Forms (R, Substrate) diastereomers | Forms (S, Substrate) diastereomers |

| NMR Shielding Vector | Shields substituents in the "R-sector" | Shields substituents in the "S-sector" |

| Primary Use Case | Initial screening for resolution.[1] | Confirmation of assignment (reverses |

Technical Insight: If a specific proton signal is shielded by the (R)-reagent (shift moves upfield), the same proton should be relatively deshielded (or less shielded) by the (S)-reagent. Using both reagents provides a self-validating dataset (

Performance vs. Alternative CDAs

How does this reagent class compare to standard alternatives like Mosher's Acid (MTPA) or chiral hydrazines?

| Parameter | O-(1-phenylethyl)hydroxylamine | Mosher's Acid (MTPA) | Chiral Hydrazines (e.g., TADDOL derivatives) |

| Target Substrate | Ketones , Aldehydes | Alcohols, Amines | Ketones, Aldehydes |

| Pre-treatment | None (Direct Reaction) | Requires reduction to alcohol | None |

| Stability | High (Oxime ethers are hydrolytically stable) | High (Esters/Amides) | Moderate (Hydrazones can hydrolyze) |

| Chromatography | Excellent (Adds lipophilicity) | Good | Good |

| Isomerism Issues | High (E/Z isomers form) | Low (Rotamers only) | Moderate (C=N isomerism) |

Verdict: O-(1-phenylethyl)hydroxylamine is superior for direct ketone analysis where reducing the ketone to an alcohol (for Mosher's) would destroy the stereocenter or create diastereomeric mixtures that complicate analysis.

Experimental Protocol

Synthesis of the Reagent (If commercial stock is unavailable)

Note: The reagent is often sold as the hydrochloride salt.

-

N-Hydroxyphthalimide Alkylation: React N-hydroxyphthalimide with (1-bromoethyl)benzene (R or S) and triethylamine in DMF at 60°C.

-

Deprotection: Treat the resulting phthalimide intermediate with hydrazine hydrate (Gabriel synthesis modification) in ethanol.

-

Workup: Filter the phthalhydrazide byproduct. Distill the filtrate to obtain the free O-(1-phenylethyl)hydroxylamine oil.

Derivatization Protocol (Standard)

This protocol is designed for 0.1 mmol of chiral ketone substrate.

-

Mix: In a 5 mL vial, combine:

-

0.1 mmol Chiral Ketone.[1]

-

0.15 mmol (R)- or (S)-O-(1-phenylethyl)hydroxylamine hydrochloride.

-

0.15 mmol Pyridine (base).

-

1.0 mL Ethanol (absolute).

-

-

React: Heat to reflux (70–80°C) for 2–4 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Evaporate solvent. Resuspend in Et2O/Water. Wash organic layer with 1N HCl (to remove excess pyridine/hydroxylamine). Dry over Na2SO4.

-

Purification (CRITICAL):

-

The reaction will likely yield a mixture of E and Z oxime ethers.

-

Step: Perform Flash Chromatography or Preparative TLC.

-

Goal: Separate the E and Z isomers if possible. If inseparable, obtain a pure mixture for NMR and identify the major isomer via NOE (Nuclear Overhauser Effect).

-

Data Analysis & Interpretation

The determination of absolute configuration requires identifying the geometry of the C=N bond first.

The Assignment Workflow

Figure 2: Workflow for assigning stereochemistry using NMR anisotropy.

Interpreting the Shifts

Once the E or Z geometry is known (e.g., the oxygen is cis to the smaller group):

-

Construct a 3D model: Place the phenyl group of the reagent in its preferred conformation (usually anti to the oxime oxygen lone pair or determined by steric minimization).

-

Observe:

-

If using the (R)-reagent : The phenyl ring will project into a specific quadrant.

-

Rule of Thumb: If the protons on the left side of the ketone (in a standard projection) are shielded, and the protons on the right are not, the phenyl ring is hovering over the left side.

-

Correlate this spatial arrangement with the known chirality of the reagent to deduce the unknown chirality of the ketone.

-

References

-

Latypov, S. K., et al. (2001). "Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents." University of Illinois. Link

-

Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link

-

Hoye, T. R., et al. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link(Cited for comparative methodology on shielding cones).

-

Sigma-Aldrich. (n.d.).[2] "Product Specification: O-(1-phenylethyl)hydroxylamine." Link

- Banwell, M. G., et al. (1994). "O-(1-Phenylethyl)hydroxylamine as a Reagent for the Resolution of Ketones." Journal of the Chemical Society, Perkin Transactions 1.

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method Using O-(1-phenylethyl)hydroxylamine for Enantiomeric Excess (ee) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Enantiopurity

In the pharmaceutical industry, the stereochemical identity of a drug substance is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of stereoselective analytical methods to quantify the enantiomeric purity, or enantiomeric excess (ee), of chiral drug candidates.[1] The objective of validating such an analytical procedure is to provide robust, documented evidence that the method is suitable for its intended purpose.[2][3]

This guide provides an in-depth comparison and validation framework for a powerful indirect method of ee determination: the use of the chiral derivatizing agent (CDA) O-(1-phenylethyl)hydroxylamine (O-PEHA) for analyzing chiral aldehydes and ketones.

The Analytical Challenge: Distinguishing the Indistinguishable

Enantiomers possess identical physical properties (e.g., boiling point, solubility, spectroscopic behavior) in an achiral environment. This makes their separation and quantification a non-trivial task.[4] Standard chromatographic techniques like HPLC or GC with achiral stationary phases cannot resolve them. To overcome this, two primary strategies are employed:

-